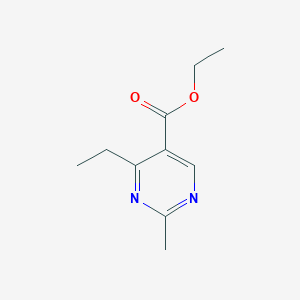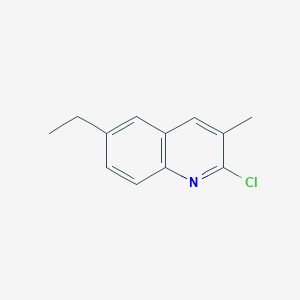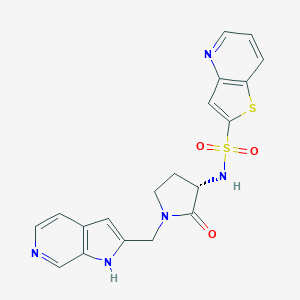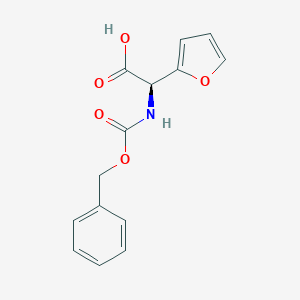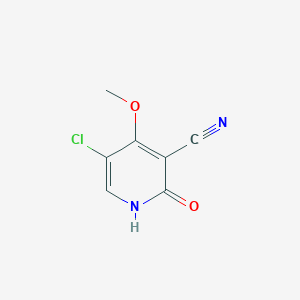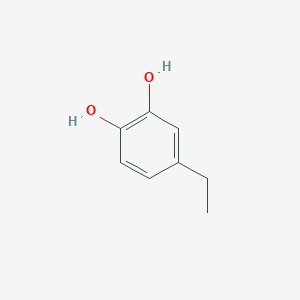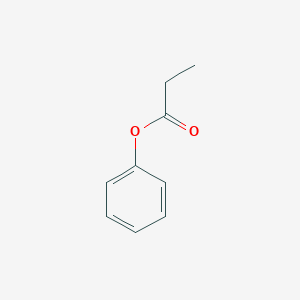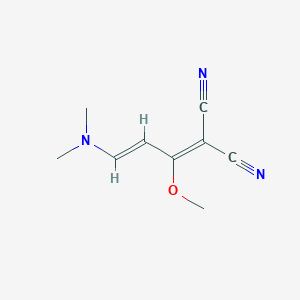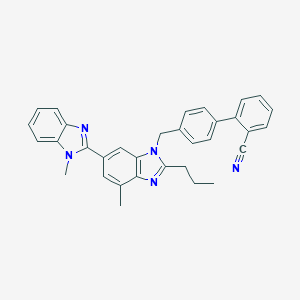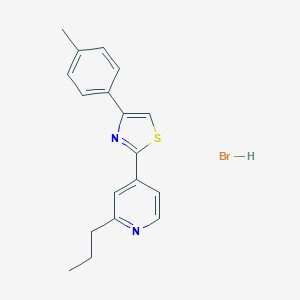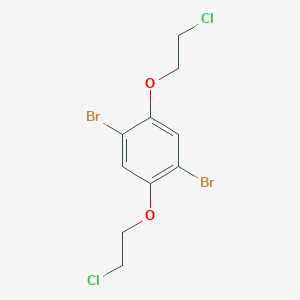
1,4-二溴-2,5-双(2-氯乙氧基)苯
描述
1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE is an organic compound with the molecular formula C10H10Br2Cl2O2. It is a derivative of benzene, where the benzene ring is substituted by bromine and chloroethoxy groups.
科学研究应用
1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE has several scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the reaction of 1,4-dibromo-2,5-dihydroxybenzene with 2-chloroethanol in the presence of a base, such as potassium carbonate, to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield .
化学反应分析
Types of Reactions
1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
作用机制
The mechanism of action of 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and chloroethoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects, depending on the context in which the compound is used .
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-bis(bromomethyl)benzene: This compound has similar bromine substitutions but differs in the alkyl groups attached to the benzene ring.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: This derivative has phenylalkoxy groups instead of chloroethoxy groups.
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: This compound features trifluoromethyl groups, providing different chemical properties and reactivity.
Uniqueness
1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE is unique due to the presence of both bromine and chloroethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical reactions and applications .
属性
IUPAC Name |
1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2Cl2O2/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLUNFUSYBNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OCCCl)Br)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409963 | |
| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178557-12-5 | |
| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


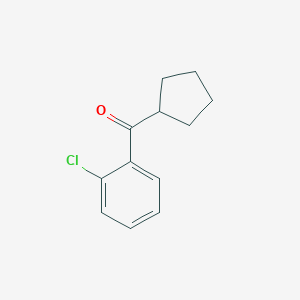
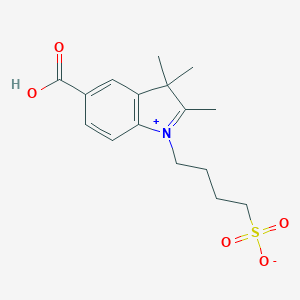
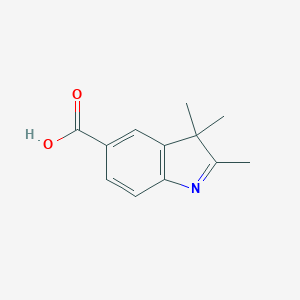
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
